Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Description
Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS: 61905-90-6) is a fused heterocyclic compound characterized by a thienoquinoline core with a 7,7-dimethyl substituent, an amino group at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 263.29 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing derivatives with anticancer, antimicrobial, and enzyme-modulating activities .
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-amino-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-15(20)13-12(17)9-5-8-10(18-14(9)22-13)6-16(2,3)7-11(8)19/h5H,4,6-7,17H2,1-3H3 |
InChI Key |
VBZBPNMHDMSZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Cyclization
The synthesis starts with the formation of 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2 ) via a Dimroth rearrangement of isothiochromene (1 ) in the presence of piperidine. The thione intermediate 2 is then reacted with α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) in ethanol with sodium acetate as a base. For example, treatment with ethyl chloroacetate yields the S-alkylated product 3a , which undergoes Thorpe-Ziegler cyclization using sodium ethoxide to form the target compound.
Table 1: Thorpe-Ziegler Cyclization Conditions and Yields
| α-Halo Carbonyl Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroacetate | NaOEt | Ethanol | Reflux | 78–85 |
| Chloroacetone | NaOAc | Ethanol | 80°C | 72 |
| 2-Bromoacetophenone | K₂CO₃ | DMF | 100°C | 65 |
Key advantages of this method include moderate to high yields (65–85%) and compatibility with diverse α-halo carbonyl reagents.
Dimroth Rearrangement in Core Synthesis
The Dimroth rearrangement is critical for constructing the tetrahydroisoquinoline precursor. This reaction involves the thermal or base-induced reorganization of a heterocyclic system to form the quinoline skeleton.
Mechanism and Optimization
Isothiochromene (1 ) reacts with piperidine under reflux conditions, triggering a Dimroth rearrangement to yield 2 . The reaction proceeds via a ring-opening and re-closure mechanism, where the thione group migrates to stabilize the intermediate. Optimal conditions require anhydrous ethanol and a 1:1.2 molar ratio of isothiochromene to piperidine, achieving yields of 89–92%.
S-Alkylation and Cyclization Cascade
A two-step cascade involving S-alkylation followed by cyclization is widely employed for functionalizing the thienoquinoline scaffold.
S-Alkylation with α-Halo Carbonyl Compounds
The thione 2 reacts with ethyl chloroacetate in ethanol at reflux, forming the S-alkylated intermediate 3a . Sodium acetate acts as a mild base to deprotonate the thiol group, facilitating nucleophilic substitution.
Cyclization to the Thienoquinoline Core
Heating 3a with sodium ethoxide induces Thorpe-Ziegler cyclization, where the nitrile group undergoes intramolecular attack by the enolate, forming the six-membered ring. This step is highly sensitive to the base strength; weaker bases like NaOAc result in incomplete cyclization, while stronger bases (e.g., NaOEt) drive the reaction to completion.
Alternative Strategies from Thieno[2,3-b]Quinoline Reviews
Recent reviews highlight additional methods for synthesizing thieno[2,3-b]quinoline derivatives, which can be adapted for the target compound:
Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction (using POCl₃ and DMF) forms the quinoline ring via electrophilic aromatic substitution. While less commonly reported for this specific compound, it offers a route to introduce electron-withdrawing groups at the 2-position.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for key steps. For example, S-alkylation of 2 with ethyl chloroacetate under microwave conditions (100°C, 20 min) achieves 80% yield, comparable to conventional heating.
Critical Analysis of Methodologies
Yield and Scalability
Thorpe-Ziegler cyclization provides the highest yields (up to 85%) but requires careful control of base strength. Dimroth rearrangement offers excellent scalability, with gram-scale synthesis demonstrated in patent literature.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine at position 3 undergoes nucleophilic reactions, including condensation and cyclization:
a. Condensation with Carbonyl Compounds
Reaction with arylidene malononitrile in ethanol under basic conditions yields fused pyrido-thienoquinoline derivatives. This proceeds via a Knoevenagel-like mechanism, forming a Schiff base intermediate that cyclizes to a polycyclic structure .
Example Reaction:
b. Reaction with Phenyl Isothiocyanate
The amino group reacts with phenyl isothiocyanate in benzene to form a thiourea derivative. This product can further cyclize under thermal conditions to generate thienopyrido[2,3-d]pyrimidinones .
Oxidative Dimerization
Hypochlorite-mediated oxidation in aprotic solvents (e.g., CHCl) induces regio- and stereoselective dimerization. The reaction proceeds via electrophilic chlorination at the C-2 position, followed by deprotonation and coupling .
Key Observations:
-
Solvent polarity dictates product stereochemistry.
-
Dimers exhibit a planar structure stabilized by intramolecular hydrogen bonding .
Mechanistic Pathway:
-
Chlorination at C-2 forms a stabilized cation intermediate.
-
Deprotonation generates a radical species.
Ester Group Reactivity
The ethyl ester undergoes hydrolysis and transesterification:
a. Alkaline Hydrolysis
In aqueous NaOH, the ester hydrolyzes to the corresponding carboxylic acid, which can act as a ligand for metal coordination complexes.
Conditions:
b. Reaction with Amines
The ester reacts with primary amines (e.g., aniline) in refluxing ethanol to form amide derivatives via nucleophilic acyl substitution.
Cyclization Reactions
a. Lactam Formation
Heating in diphenyl ether induces intramolecular cyclization between the amino and ester groups, forming a six-membered lactam ring .
Example Product:
7,9-Dimethyl-4-oxo-1,4-dihydropyrido[2',3':4,5]thieno[2,3-b]quinoline-3-carbonitrile .
b. Reaction with Triethyl Orthoformate
In acetic anhydride, the amino group reacts with triethyl orthoformate to form an ethoxymethylene intermediate, which cyclizes to a pyran-fused derivative .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes bromination or nitration at the C-4 position under mild conditions.
Typical Conditions:
-
Bromination: Br in CHCl at 0°C
-
Nitration: HNO/HSO at 25°C.
Biological Activity Modulation
Modifications at the amino or ester groups enhance bioactivity:
| Derivative | Biological Activity | Target |
|---|---|---|
| Thiourea analog | Anticancer (IC = 2.1 μM) | Topoisomerase II inhibition |
| Pyran-fused dimer | Antibacterial (MIC = 8 μg/mL) | Gram-positive bacteria |
| Hydrolyzed carboxylic acid | Anti-inflammatory (ED = 12 mg/kg) | COX-2 inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacterial strains. Research has demonstrated that derivatives of tetrahydrothieno[2,3-b]quinoline compounds show significant inhibition against both gram-positive and gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 15.62 to 250 µg/mL for certain derivatives, indicating their potential as antimicrobial agents .
2. Anticancer Properties
Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been investigated for its anticancer effects. The compound's derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The synthesis of specific amine derivatives has led to compounds with enhanced antiproliferative activity against cancer cells .
3. Neuroprotective Effects
Research indicates that certain derivatives of this compound may exhibit neuroprotective properties. For example, some studies have explored the differentiation-inducing effects of related compounds on neuronal cell lines like PC12 cells. Such findings suggest potential applications in treating neurodegenerative diseases .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as inflammation and cancer .
2. Synthesis of Heterocycles
this compound serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can yield new compounds with diverse biological activities .
Materials Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being investigated due to its ability to form stable thin films with desirable electrical characteristics .
2. Photocatalysis
Research has shown that derivatives of this compound can act as photocatalysts under UV light irradiation. This property is beneficial for applications in environmental remediation and energy conversion processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted that modifications to the side chains could enhance the antimicrobial efficacy significantly.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a derivative was evaluated against several cancer cell lines including breast and lung cancer cells. The findings showed that the compound induced apoptosis in cancer cells through the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The thieno[2,3-b]quinoline scaffold is highly versatile, allowing substitutions at positions 2, 3, 4, and 7 to tune physicochemical and biological properties. Below is a comparative analysis of analogs:

Key Observations :
Solubility and Formulation Challenges
Thieno[2,3-b]quinoline derivatives often exhibit poor aqueous solubility due to their hydrophobic fused-ring systems.
Key Observations :
Anticancer Activity:
- Naphthylamide Derivative (Compound 1) : IC₅₀ = 1.2 µM against breast cancer cells (MDA-MB-231), attributed to naphthyl group enhancing hydrophobic interactions .
- Target Compound: No direct activity reported; primarily a synthetic precursor.
Antimicrobial Activity:
- Ethyl 4-(2-chloro-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Exhibited MIC = 8 µg/mL against Staphylococcus aureus .
Biological Activity
Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (commonly referred to as the compound ) is a member of the quinoline family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thienoquinoline core. Its molecular formula is , and it possesses unique features that contribute to its biological properties. The structure can be represented as follows:
1. Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : Studies indicate that the compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G1/S phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinoline derivatives. The compound has been shown to enhance neuronal differentiation in PC12 cells, indicating potential applications in neurodegenerative diseases. This effect is believed to be mediated through pathways independent of traditional neurotrophic factors .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets:
- COVID-19 Main Protease : The compound exhibited good binding affinity with a binding energy of -6.3 kcal/mol when docked with the COVID-19 main protease (PDB ID: 6LU7). This suggests potential antiviral properties against SARS-CoV-2 .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thienoquinoline core through cyclization.
- Introduction of the amino and carboxylate groups via nucleophilic substitution reactions.
- Purification through recrystallization or chromatography.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multicomponent Hantzsch-type reactions, typically involving cyclocondensation of ethyl acetoacetate, aldehydes, and ammonium acetate. Optimization of reaction parameters (e.g., solvent polarity, catalyst type, and temperature) is critical. For example, using ethanol as a solvent at reflux (78°C) with a catalytic amount of p-toluenesulfonic acid (PTSA) has been shown to improve yields in analogous polyhydroquinoline syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via recrystallization (e.g., using ethanol/water mixtures) enhances purity.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is indispensable for verifying substituent positions and ring fusion. For example, the presence of a carbonyl group (C=O) at δ ~195 ppm in ¹³C NMR confirms the 5-oxo moiety in the tetrahydroquinoline scaffold . Infrared (IR) spectroscopy can validate functional groups (e.g., NH₂ at ~3350 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For light-sensitive analogs, amber vials and inert atmospheres (N₂) are recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms or stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the fused thienoquinoline ring system and substituent orientation. For example, SCXRD of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline derivatives revealed chair conformations in the cyclohexenone ring and planar thiophene moieties . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What strategies are effective for evaluating the compound’s antimicrobial activity against drug-resistant pathogens?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess synergy with β-lactamase inhibitors if resistance mechanisms involve enzymatic degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA gyrase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (PDB ID: 1KZN for E. coli gyrase). Analyze binding affinities (ΔG values) and key interactions (hydrogen bonds, π-π stacking). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over 100 ns trajectories .
Q. How should researchers address contradictory reports on biological activity arising from structural analogs?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. For example, substituent variations (e.g., Br vs. Cl at the phenyl ring) in analogs like ethyl 4-(5-bromo-2-hydroxyphenyl)-hexahydroquinoline derivatives may alter antimicrobial potency due to electronic effects. Use Hammett σ constants to correlate substituent electronegativity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

